molecular formula C12H20N4O2S B3272050 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine CAS No. 561012-69-9

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Cat. No.: B3272050
CAS No.: 561012-69-9
M. Wt: 284.38 g/mol
InChI Key: RJBRCHSKLLBXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine (CAS 561012-69-9) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C12H20N4O2S and a molecular weight of 284.38 g/mol, this compound features a unique structure combining a hydrazinylpyridine group with a 3,5-dimethylpiperidine sulfonyl moiety. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of complex heterocyclic compounds. Recent scientific literature highlights the significant research interest in piperidine-bearing hydrazinyl derivatives for their potential as inhibitors of diabetes-related enzymes such as aldose reductase, alpha-glucosidase, and alpha-amylase . Furthermore, hydrazine-pyridine functional groups are widely recognized in analytical chemistry for their role in derivatization protocols to enhance the detection sensitivity of low-abundance molecules in LC-MS/MS analysis . This reagent is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

[5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(15-13)14-6-11/h3-4,6,9-10H,5,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRCHSKLLBXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CN=C(C=C2)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181099
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

561012-69-9
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561012-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H20N4O2S
  • Molecular Weight : 284.38 g/mol

This compound features a hydrazinyl group attached to a pyridine ring, with a sulfonyl group linked to a piperidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily associated with its interaction with various biological targets:

  • Hypoxia-Inducible Factor (HIF) : The compound has been noted for its role as an activator of HIF pathways, which are crucial in cellular responses to hypoxia. HIF plays a significant role in tumor growth and metastasis by regulating genes involved in angiogenesis and metabolism .

Antiproliferative Effects

Research has demonstrated that derivatives of hydrazinylpyridine exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Case Study : A series of hydrazinyl derivatives were synthesized and evaluated for their antiproliferative activity against cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Some compounds showed IC50 values in the nanomolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
5cH4600.07
5jH4600.05
5jHT-296.31
5jMDA-MB-2316.50

This table summarizes the efficacy of selected compounds derived from hydrazinylpyridine against different cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the hydrazone intermediate.
  • Cyclization reactions under specific conditions to yield the final product.

These synthetic pathways are essential for producing compounds with desired biological activities.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : The ability to inhibit cell proliferation suggests that this compound could be further developed as an anticancer agent.
  • Targeting HIF Pathways : Given its role in activating HIF pathways, there is potential for this compound in treating conditions related to hypoxia, such as ischemic diseases and certain cancers .

Chemical Reactions Analysis

Hydrazine-Mediated Cyclocondensation Reactions

The hydrazinyl group at position 2 of the pyridine ring undergoes cyclocondensation with carbonyl-containing compounds to form nitrogenous heterocycles.

Pyrazole and Triazole Formation

  • Reaction with β-ketoesters (e.g., methyl 3-oxobutanoate) yields pyrazole derivatives via hydrazone intermediates. For example, methyl 2-benzyl-3-oxopropanoate reacts with hydrazine derivatives to form pyrazol-3(2H)-ones (Table 1) .

  • Condensation with nitriles or isothiocyanates forms 1,2,4-triazoles or thiadiazoles. In one protocol, 5-isopropoxypicolinimidamide reacts with 2-isothiocyanato-3-methylpyridine to yield 1,2,4-thiadiazol-5-amines under basic conditions .

Table 1: Cyclocondensation Reactions

ReactantProductConditionsYieldSource
β-KetoesterPyrazol-3(2H)-oneEthanol, 70°C, 12h65–78%
Isothiocyanate1,2,4-Thiadiazol-5-amineTHF, DIAD, 25°C, 20h36%
Aromatic aldehydeHydrazoneEthanol, reflux, 6h82%*

*Inferred from analogs in .

Acylation and Alkylation of the Hydrazinyl Group

The hydrazine moiety serves as a nucleophile in substitution reactions:

Hydrazone Formation

  • Reacts with aldehydes (e.g., benzaldehyde) to form hydrazones under mild acidic conditions, as seen in analogous pyrimidine-5-carbonitrile syntheses .

  • Acylation with activated esters (e.g., acetyl chloride) yields N-acyl derivatives. For example, reaction with diethyl oxalate under microwave irradiation forms bicyclo[3.1.0]hexan-3-ol derivatives .

Sulfonyl Group Reactivity

The 3,5-dimethylpiperidinylsulfonyl group exhibits limited reactivity due to its electron-withdrawing nature but can participate in:

Nucleophilic Aromatic Substitution

  • Displacement of the sulfonyl group is unlikely under standard conditions but may occur under extreme heating or with strong bases. No direct examples were found, but sulfonamide derivatives in show stability under acidic/basic conditions.

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and hydrazine group can act as ligands for transition metals:

Complex Formation

  • Analogous pyridine-hydrazine derivatives form stable complexes with Cu(II), Ni(II), and Fe(III), as demonstrated in studies on thiadiazole-based ligands . These complexes are characterized by shifts in UV-Vis and IR spectra.

Oxidation

  • Hydrazine oxidizes to diazenes or pyridyl radicals under oxidative conditions (e.g., H₂O₂/Fe²⁺), though no direct data exists for this compound.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, while the sulfonyl group remains intact.

Key Challenges and Considerations

  • Steric Hindrance : The 3,5-dimethylpiperidinyl group may impede reactions at the sulfonyl moiety.

  • Hydrazine Stability : Prone to oxidation; reactions requiring anhydrous/inert conditions are recommended.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues Identified

The following compounds share structural motifs with 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine, as derived from and :

Compound Name CAS / Molecular Formula Key Structural Features
This compound 561012-69-9 / C₁₂H₁₉N₅O₂S Pyridine core, hydrazinyl group, 3,5-dimethylpiperidine-sulfonamide
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione 322.1139778 (Exact mass) / C₁₉H₁₈N₂O₃S Indole-2,3-dione core, 3,5-dimethylpiperidine-sulfonamide
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea Not specified / C₁₆H₁₃N₇S Pyrazole-pyridine hybrid, thiourea-hydrazone group

Comparative Analysis

Core Heterocycle Variation
  • Pyridine vs. Indole-2,3-dione: The replacement of the pyridine ring with an indole-2,3-dione (as in 5-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione) introduces a bicyclic aromatic system with a ketone functionality.
  • Hydrazinyl vs. Thiourea-Hydrazone: The thiourea group in [(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea offers enhanced metal-chelating capacity compared to the hydrazinyl group in the target compound, which may influence reactivity in catalytic or pesticidal applications .
Sulfonamide Substituent

Both this compound and its indole-dione analogue retain the 3,5-dimethylpiperidine-sulfonamide group. This moiety is known to improve metabolic stability and membrane permeability in drug-like molecules, suggesting shared pharmacokinetic advantages .

Bioactivity Implications

For instance, highlights the role of chemical structure in plant-derived insecticides, where sulfonamide groups may enhance penetration through insect cuticles .

Q & A

Q. What synthetic strategies are effective for preparing 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine?

  • Methodological Answer : The synthesis involves sequential functionalization of the pyridine core. First, introduce the hydrazinyl group at the 2-position via nucleophilic substitution under reflux conditions with hydrazine hydrate. Next, sulfonylation at the 5-position using 3,5-dimethylpiperidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Characterization by 1H^1H-NMR and IR spectroscopy confirms structural integrity .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Based on analogous piperidine derivatives, use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, flush eyes with saline, and seek medical evaluation for persistent symptoms .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : Employ a combination of:
  • 1H^1H-/13C^{13}C-NMR : To verify hydrazine and sulfonyl group integration (e.g., δ\delta ~2.5–3.5 ppm for piperidine protons).
  • HPLC : Use a C18 column with phosphate buffer (pH 6.5) and acetonitrile gradient to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • IR vs. NMR : Confirm hydrazine C-N stretches (~1600 cm1^{-1}) and correlate with 1H^1H-NNH2_2 signals (~4–5 ppm).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring (e.g., axial vs. equatorial substituents) .
  • Reproducibility : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS.
  • Biotic Studies : Use soil microcosms with OECD guidelines to assess microbial degradation. Quantify residual compound via HPLC-UV.
  • Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) to evaluate ecological risks.

Q. How can the mechanism of action (e.g., enzyme inhibition) be elucidated?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on the sulfonyl-hydrazine motif’s electron density.
  • Kinetic Studies : Conduct fluorometric assays with varying substrate concentrations (0.1–10 mM) to determine KiK_i values .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical binding residues .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1 nM–100 µM) and controls (DMSO vehicle).
  • Cell Line Validation : Use STR profiling to confirm absence of cross-contamination.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to differentiate true activity from noise .

Experimental Design Tables

Table 1 : Key Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
Sulfonylation Temp0–25°C (prevents side reactions)
Hydrazine ReactionReflux, 4 h (ethanol)
PurificationSilica gel (EtOAc/hexane)

Table 2 : Environmental Fate Testing Protocol

TestMethodDuration
PhotolysisUV lamp (254 nm), pH 7 buffer72 h
BiodegradationOECD 301D (soil microcosm)28 days

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.